molecular formula C19H29N5OS B5151964 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide

Cat. No.: B5151964
M. Wt: 375.5 g/mol
InChI Key: GBOSQUPZNLXRLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide is a complex organic compound that features a benzothiadiazole moiety linked to a piperidine ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide typically involves multiple steps:

    Formation of the Benzothiadiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment to Piperidine: The benzothiadiazole is then linked to a piperidine ring via a nucleophilic substitution reaction, often using a suitable leaving group and a base.

    Formation of the Propanamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole moieties.

    Piperidine Derivatives: Compounds featuring the piperidine ring.

    Propanamide Derivatives: Compounds containing the propanamide group.

Uniqueness

What sets 3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide apart is the combination of these three distinct moieties, which can confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)piperidin-4-yl]-N-[2-(dimethylamino)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5OS/c1-23(2)12-9-20-19(25)6-4-15-7-10-24(11-8-15)14-16-3-5-17-18(13-16)22-26-21-17/h3,5,13,15H,4,6-12,14H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBOSQUPZNLXRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)CCC1CCN(CC1)CC2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.